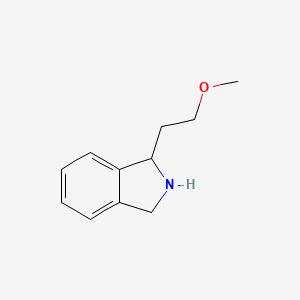

1H-Isoindole, 2,3-dihydro-1-(2-methoxyethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Isoindole, 2,3-dihydro-1-(2-methoxyethyl)- is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Isoindoline, 2-Azaindan, and 2,3-dihydro-1H-isoindole .

Molecular Structure Analysis

The molecular structure of 1H-Isoindole, 2,3-dihydro-1-(2-methoxyethyl)- consists of a cyclic structure with a nitrogen atom . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis

1H-Isoindole, 2,3-dihydro-1-(2-methoxyethyl)- has a molecular weight of 119.1638 . More detailed physical and chemical properties were not found in the sources I accessed.Scientific Research Applications

Formation and Reduction Processes

- Formation of Tetrahydroisoindoles: Research by (Hou et al., 2007) explored the formation of 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed formate reduction of alkyl isoindolines. The study revealed diverse reactivities and provided insights into the difference in aromaticity between isoindoles and indoles.

Synthesis and Characterization

- Efficient Synthesis of Isoindoles: A study by (Clemens & Kreher, 1993) described the generation, characterization, and isolation of 1-Methoxy-2-methyl-3-aryl-2H-isoindoles, highlighting the ambivalent reactivity of the cyclic carbonamide group.

Structural Analysis

- Vibrational Properties and Crystal Structure: Research on the vibrational properties and crystal structure of a divalent sulfur substituted phthalimide, specifically 1H-Isoindole-1,3(2H)-dione, 2-[(methoxycarbonyl)thio], was conducted by (Torrico-Vallejos et al., 2010). This study utilized a combination of X-ray diffraction, vibrational spectroscopies, and quantum chemical calculations.

Novel Reactions and Applications

- Ruthenium-Catalyzed Cyclization: A study by (Manikandan et al., 2017) demonstrated the synthesis of 1H-Isoindoles and 2H-isoindoles via ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes. This reaction is significant for the generation of nitrogen-containing heterocycles.

Isoindole Chemistry Overview

- Recent Developments in Isoindole Chemistry: An extensive review by (Weintraub & Wang, 2022) covered novel reactions involving 2H- and 1H-isoindoles and fused isoindoles, highlighting synthesis methods, reactions, scopes, and limitations of these compounds.

Mechanism of Action

Mode of Action

It’s worth noting that molecules with similar structures have been found to interact with their targets by binding to specific sites, causing conformational changes, and modulating the activity of the target .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Compounds with similar structures have been found to exert various effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of cell signaling pathways, and regulation of gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures can interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be through binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is hypothesized that this compound could influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could interact with enzymes or cofactors and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

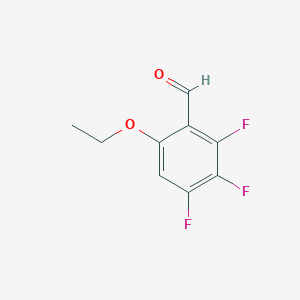

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIDTUVWRDVHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1C2=CC=CC=C2CN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)

![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)